molecular formula C21H21ClN4O3S2 B3017305 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216795-82-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B3017305
M. Wt: 476.99
InChI Key: NAIJQQHSKDHKNC-UHFFFAOYSA-N
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Description

The compound "N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be designed for biological activity. The structure suggests it is a benzamide derivative with an imidazole ring and a benzo[d]thiazole moiety, which are often seen in pharmacologically active compounds. The presence of a methylsulfonyl group could indicate potential for interaction with biological systems, possibly as an electrophysiological agent or in other therapeutic areas.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazole moiety is used as a replacement for other functional groups to produce class III electrophysiological activity . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, where the role of methyl functionality and non-covalent interactions were investigated . These studies provide a foundation for the synthesis of the compound , suggesting that it could be synthesized through similar methods involving the reaction of appropriate imidazolyl and thiazolyl precursors with a benzamide or benzene-sulfonamide scaffold.

Molecular Structure Analysis

The molecular structure of the compound likely involves critical non-covalent interactions such as π-π stacking, hydrogen bonding, and possibly S⋯O interactions, as seen in related compounds . These interactions are crucial for the stability and biological activity of the molecule. The imidazole and thiazole rings contribute to the molecule's ability to interact with biological targets, potentially leading to therapeutic effects.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present. The imidazole ring is known for its participation in coordination chemistry and as a ligand in metal complexes, which could be relevant in biological systems . The thiazole moiety could be involved in nucleophilic substitution reactions, given the presence of a sulfur atom that can act as an electron pair donor . The benzamide backbone is a common pharmacophore in drug design and can undergo various chemical transformations, potentially leading to a range of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic systems suggests it would have a relatively high degree of lipophilicity, which could affect its solubility and distribution in biological systems . The compound's melting point, solubility in different solvents, and stability under physiological conditions would be important parameters to consider in the development of a potential drug. The methylsulfonyl group could enhance the compound's metabolic stability, making it a more viable candidate for in vivo studies .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, have been investigated for their cardiac electrophysiological activity. These compounds have shown potency in vitro comparable to sematilide, a class III electrophysiological agent, indicating the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in this series (Morgan et al., 1990).

Gelation Behavior

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl) benzamide derivatives. This includes compounds with structural similarities to the chemical . The investigation used a crystal engineering approach to understand the gelation/non-gelation behavior, revealing insights into the molecular assembly and interactions (Yadav & Ballabh, 2020).

Antimalarial Activity

Research has been conducted on N-(phenylsulfonyl)acetamide derivatives, including those with a similar structure, for their antimalarial activity. The synthesized compounds, including sulfonamides with benzo[d]thiazol-2-ylthio and 1Hbenzo[d]imidazol-2-ylthio derivatives, demonstrated notable antimalarial properties and were also examined for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics (Fahim & Ismael, 2021).

Antimicrobial and Anti-Inflammatory Activities

Various substituted benzothiazoles, including those with structural resemblance to the chemical , have been synthesized and screened for antimicrobial, anti-inflammatory, and other pharmacological activities. These investigations contribute to understanding the broad-spectrum biological activities of such compounds (Patel et al., 2009).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential applications, ongoing research, and unanswered questions about the compound.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.


properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-7-4-6-16(14-17)20(26)25(12-5-11-24-13-10-22-15-24)21-23-18-8-2-3-9-19(18)29-21;/h2-4,6-10,13-15H,5,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJQQHSKDHKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

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